molecular formula C23H27N3O5S2 B2714721 ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865246-74-8

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2714721
CAS No.: 865246-74-8
M. Wt: 489.61
InChI Key: BGYNEASZAHNCQL-VHXPQNKSSA-N
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Description

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzoyl group, and a diethylsulfamoyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and diethylsulfamoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the diethylsulfamoyl group to a simpler amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or diethylsulfamoyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring and diethylsulfamoyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a sulfamoyl group instead of a methyl group, which may result in different chemical reactivity and biological activities.

    This compound: This compound is identical in structure and serves as a direct comparison for studying the effects of minor structural modifications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-25(6-2)33(29,30)18-11-9-17(10-12-18)22(28)24-23-26(15-21(27)31-7-3)19-13-8-16(4)14-20(19)32-23/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNEASZAHNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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